molecular formula C15H11N3OS2 B12730851 8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-ethyl-6-phenyl- CAS No. 103357-77-3

8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-ethyl-6-phenyl-

Cat. No.: B12730851
CAS No.: 103357-77-3
M. Wt: 313.4 g/mol
InChI Key: KDCRROITEJFWGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-ethyl-6-phenyl- is a heterocyclic compound that belongs to the class of thiadiazolo-thienopyrimidinones. This compound is of significant interest due to its diverse biological activities, including antimicrobial, anti-inflammatory, and analgesic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-ethyl-6-phenyl- typically involves multi-component reactions. One common method is the microwave-assisted synthesis, which uses aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of ionic liquids under solvent-free conditions . This method is advantageous due to its high yield and environmentally friendly approach.

Industrial Production Methods

Industrial production of this compound often employs green chemistry principles. Catalysts such as acetic acid, PEG-400, and nanomagnetic sulfated zirconia are used to enhance the reaction efficiency and yield . The use of microwave irradiation further reduces reaction times and energy consumption.

Chemical Reactions Analysis

Types of Reactions

8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-ethyl-6-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-ethyl-6-phenyl- has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-ethyl-6-phenyl- apart is its unique combination of the thiadiazole and thienopyrimidine moieties. This structural feature contributes to its broad spectrum of biological activities and makes it a versatile compound for various scientific applications .

Properties

CAS No.

103357-77-3

Molecular Formula

C15H11N3OS2

Molecular Weight

313.4 g/mol

IUPAC Name

11-ethyl-5-phenyl-6,10-dithia-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-2-one

InChI

InChI=1S/C15H11N3OS2/c1-2-12-17-18-14(19)10-8-11(9-6-4-3-5-7-9)20-13(10)16-15(18)21-12/h3-8H,2H2,1H3

InChI Key

KDCRROITEJFWGG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(=O)C3=C(N=C2S1)SC(=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.